Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate
Overview
Description
Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C14H22N4O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a pyrimidinyl group, and a piperidinyl group, which contribute to its unique chemical properties.
Mechanism of Action
The mechanism of action for “tert-butyl [1-(2-pyrimidinyl)-4-piperidinyl]carbamate” is not specified in the sources retrieved. It’s important to note that the mechanism of action for a chemical compound often depends on its intended use, such as whether it’s used as a pharmaceutical drug, a catalyst in a chemical reaction, or in some other capacity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(pyrimidin-2-yl)piperidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyrimidinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (S)-(1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-2-yl)carbamate
- Tert-butyl (1-acetylpiperidin-4-yl)carbamate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
tert-butyl N-(1-pyrimidin-2-ylpiperidin-4-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-5-9-18(10-6-11)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSWAZYRTWCBJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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